molecular formula C15H13Cl2N5O2S2 B13059209 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide

Cat. No.: B13059209
M. Wt: 430.3 g/mol
InChI Key: IVQQDUWGTOCQPT-UHFFFAOYSA-N
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Description

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is a complex organic compound that features a thiazole ring, a cyano group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the cyano group, and coupling with the dichlorophenoxy moiety.

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Coupling with Dichlorophenoxy Moiety: The final step involves coupling the thiazole derivative with 2,4-dichlorophenoxyacetic acid or its derivatives under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole ring and cyano group.

    Agriculture: It can be used as a precursor for the synthesis of herbicides or pesticides.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell metabolism.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N’-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide is unique due to the combination of the thiazole ring, cyano group, and dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

The compound 2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide , also referred to by its CAS number 338418-57-8 , is a complex organic molecule with potential applications in medicinal chemistry and agricultural science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C15H15N5O2S2
  • Molecular Weight : 361.44 g/mol
  • Density : 1.40 ± 0.1 g/cm³ (predicted)
  • pKa : 14.10 ± 0.50 (predicted)

Structural Features

The compound features:

  • A thiazole ring which is often associated with antimicrobial and anticancer activities.
  • A cyano group , known for its reactivity and potential biological effects.
  • A dichlorophenoxy moiety , which may enhance herbicidal properties.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial or cancer cell metabolism.
  • DNA Interference : It could disrupt DNA synthesis, leading to cell cycle arrest or apoptosis in target cells.
  • Protein Synthesis Inhibition : The compound may interfere with the translation process, affecting protein production in cells.

Antimicrobial Activity

Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. The presence of the cyano group may further enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

Table 1: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticancer Potential

Studies suggest that compounds similar to this hydrazide exhibit cytotoxic effects against various cancer cell lines. The mechanisms may involve inducing apoptosis or necrosis through oxidative stress pathways.

Case Study: Cytotoxic Effects

In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) demonstrated that derivatives of this compound led to a significant reduction in cell viability, suggesting potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from simpler precursors. Key steps include:

  • Formation of the thiazole ring via reaction with thiourea.
  • Introduction of the cyano group through nucleophilic substitution.
  • Coupling with dichlorophenoxyacetic acid derivatives under acidic conditions.

Applications in Medicinal Chemistry and Agriculture

The compound has potential applications in:

  • Medicinal Chemistry : As an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
  • Agriculture : As a precursor for developing new herbicides or pesticides.

Properties

Molecular Formula

C15H13Cl2N5O2S2

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H13Cl2N5O2S2/c1-8-10(5-18)15(22-26-8)25-7-14(23)21-20-13(19)6-24-12-3-2-9(16)4-11(12)17/h2-4H,6-7H2,1H3,(H2,19,20)(H,21,23)

InChI Key

IVQQDUWGTOCQPT-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(=NS1)SCC(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C#N

Canonical SMILES

CC1=C(C(=NS1)SCC(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C#N

Origin of Product

United States

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